molecular formula C6H6FNO B146139 2-Fluoro-5-methoxypyridine CAS No. 136888-79-4

2-Fluoro-5-methoxypyridine

Cat. No.: B146139
CAS No.: 136888-79-4
M. Wt: 127.12 g/mol
InChI Key: KSZQZUAJEWXGQM-UHFFFAOYSA-N
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Description

2-Fluoro-5-methoxypyridine is a fluorinated pyridine derivative with the molecular formula C6H6FNO. This compound is of significant interest due to its unique chemical properties, which include the presence of both a fluorine atom and a methoxy group on the pyridine ring. These substituents confer distinct electronic and steric characteristics, making this compound valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-methoxypyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2-methoxypyridine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under mild conditions, often at room temperature, to achieve high yields of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These can include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The choice of fluorinating agent and reaction conditions can be tailored to suit large-scale production requirements.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-methoxypyridine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The methoxy group can participate in oxidation and reduction reactions, altering the electronic properties of the pyridine ring.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura and other coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium fluoride can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Fluoro-5-methoxypyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Fluoro-5-methoxypyridine exerts its effects depends on its specific application. In medicinal chemistry, the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates. The methoxy group can influence the compound’s binding affinity to molecular targets, such as enzymes or receptors. The combined electronic effects of the fluorine and methoxy groups can modulate the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-methylpyridine: Similar in structure but with a methyl group instead of a methoxy group.

    2-Fluoro-5-chloropyridine: Contains a chlorine atom instead of a methoxy group.

    2-Fluoro-5-nitropyridine: Features a nitro group in place of the methoxy group.

Uniqueness

2-Fluoro-5-methoxypyridine is unique due to the presence of both a fluorine atom and a methoxy group, which confer distinct electronic properties. This combination can enhance the compound’s reactivity and make it a valuable intermediate in the synthesis of more complex molecules.

Properties

IUPAC Name

2-fluoro-5-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO/c1-9-5-2-3-6(7)8-4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZQZUAJEWXGQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90597010
Record name 2-Fluoro-5-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136888-79-4
Record name 2-Fluoro-5-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 6-fluoropyridin-3-ol (75 g, 663 mmol) in DMF (265 mL, 663 mmol) were added potassium carbonate (59.7 g, 995 mmol) and iodomethane (108 g, 763 mmol). The resulting slurry was heated at 100° C. for 3 hours. The reaction was diluted with water (1000 mL) and poured into a separatory funnel containing diethyl ether (1000 mL). The layers were separated and the aqueous layer was extracted with diethyl ether (4×500 mL). The combined organic layers were washed with water and then brine, dried over sodium sulfate, filtered and concentrated in vacuo to provide a yellow oil. This oil was diluted with 500 mL of DCM and concentrated to provide a yellow oil with a large amount of an off white precipitate. The mixture was filtered and the derived solid was washed well with DCM. The filtrate was concentrate to provide a mixture consisting of a yellow oil and an off white solid. The solid eas filtered, washing with DCM. Repeat this procedure again and then concentrated the filtrate to provide a yellow oil. The oil was taken up in 100 mL of ether and flashed through a plug of silica gel with 10:1 hexanes:ether to provide 2-fluoro-5-methoxypyridine as a yellow oil.
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step Two
Name
Quantity
265 mL
Type
reactant
Reaction Step Two
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59.7 g
Type
reactant
Reaction Step Two
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108 g
Type
reactant
Reaction Step Two
Name
Quantity
1000 mL
Type
solvent
Reaction Step Three
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Quantity
500 mL
Type
solvent
Reaction Step Four
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100 mL
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solvent
Reaction Step Five
[Compound]
Name
hexanes
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0 (± 1) mol
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solvent
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0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

To a 20 mL microwave vial, 6-fluoropyridin-3-ol (Alfa Aesar, 1.04 g, 9.18 mmol), potassium carbonate (1.90 g, 13.8 mmol) and methyl iodide (Aldrich, 0.689 mL, 11.0 mmol) were mixed into DMF (6 mL). The brown mixture was stirred at 45° C. for 2.5 h. The mixture was diluted with water and the aqueous phase was extracted with EtOAc (3×20 mL). The combined organic phases were washed with saturated aqueous sodium chloride (30 mL). The organic phase was dried over sodium sulfate, filtered and concentrated in vacuo to afford 2-fluoro-5-methoxypyridine (1.08 g, 92% yield) as a light brown oil. This material was used in the next reaction without further purification. 1H NMR (400 MHz, CDCl3) δ ppm 7.79-7.85 (m, 1H) 7.33 (td, J=6.02, 3.23 Hz, 1H) 6.86 (dd, J=8.90, 3.42 Hz, 1H) 3.85 (s, 3H). m/z (ESI, positive ion): 128.1 (M+H)+.
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
0.689 mL
Type
reactant
Reaction Step One
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Quantity
6 mL
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reactant
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Reaction Step Two

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